molecular formula C11H12F3NO B13341820 3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine

3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine

Cat. No.: B13341820
M. Wt: 231.21 g/mol
InChI Key: QFLYGBCWLKOUTA-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine is a cyclobutane-based amine featuring a 3-(trifluoromethoxy)phenyl substituent. The trifluoromethoxy group (OCF₃) is a strong electron-withdrawing substituent, which influences the compound's electronic properties, lipophilicity, and metabolic stability .

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]cyclobutan-1-amine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-2-7(6-10)8-4-9(15)5-8/h1-3,6,8-9H,4-5,15H2

InChI Key

QFLYGBCWLKOUTA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

  • Starting Materials : The synthesis often begins with commercially available starting materials such as phenyl compounds and cyclobutane derivatives.
  • Trifluoromethoxylation : The introduction of the trifluoromethoxy group onto the phenyl ring can be achieved through various methods, including the use of trifluoromethoxylation reagents.
  • Cyclobutane Ring Formation : The cyclobutane ring can be formed via [2+2] cycloaddition reactions or other ring-forming strategies.
  • Amination : The final step involves the introduction of the amine group onto the cyclobutane ring, which can be achieved through nucleophilic substitution or reductive amination reactions.

Chemical Reactions and Interactions

This compound undergoes various chemical reactions, including those that involve its amine and trifluoromethoxy groups. The specific products formed depend on the reagents and conditions used. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its interaction with biological targets.

Biological Activity and Applications

This compound is primarily investigated for its potential applications in medicinal chemistry. Its unique structural features make it a candidate for developing new pharmaceuticals targeting various diseases, particularly those involving inflammatory pathways or cancer cell proliferation. The trifluoromethoxy group enhances binding affinity to biological receptors due to its electronic properties, which may improve selectivity and potency against specific targets.

Comparison with Similar Compounds

Product Name Molecular Formula Molecular Weight IUPAC Name Standard InChI Standard InChIKey Canonical SMILES
1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine C11H12F3NO 231.21 g/mol 1-[3-(trifluoromethoxy)phenyl]cyclobutan-1-amine InChI=1S/C11H12F3NO/c12-11(13,14)16-9-4-1-3-8(7-9)10(15)5-2-6-10/h1,3-4,7H,2,5-6,15H2 GCZSEOOJWAUTGV-UHFFFAOYSA-N C1CC(C1)(C2=CC(=CC=C2)OC(F)(F)F)N

Research Findings and Mechanism of Action

Research suggests that compounds with trifluoromethyl or trifluoromethoxy groups can enhance binding affinity to biological receptors, improving selectivity and potency against specific targets. Interaction studies often involve assessing binding affinities through techniques like surface plasmon resonance or radiolabeled assays.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine is an organic compound featuring a trifluoromethoxy group and an amine functional group attached to a cyclobutane ring. The presence of the trifluoromethoxy group increases the compound's lipophilicity and biological activity, making it a candidate for pharmaceutical uses. Note that this item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Synthesis
1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine can be synthesized through several methods:

  • Cyclobutane Formation:Utilizing specific reagents to form the cyclobutane ring.
  • Amine Introduction: Introducing the amine group through amination reactions.
  • Trifluoromethoxy Group Addition:Incorporating the trifluoromethoxy group using trifluoromethylation agents.

Applications in Medicinal Chemistry

1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine is mainly researched for its potential use in medicinal chemistry. Its structural features make it a candidate for developing new pharmaceuticals targeting various diseases, particularly those involving inflammatory pathways or cancer cell proliferation. Its properties may also lend themselves to applications in agrochemicals and materials science because of its stability and reactivity profile.

Studies suggest that compounds with trifluoromethyl groups can enhance binding affinity to biological receptors because of their electronic properties, which may improve selectivity and potency against specific targets. Interaction studies often involve assessing binding affinities through techniques like surface plasmon resonance or radiolabeled assays.

Analogues

Compound NameUnique FeaturesBiological Activity
1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amineCyclobutane ring with aminePotential anti-inflammatory effects
1-(3-Trifluoromethylphenyl)cyclobutan-1-amineCyclobutane ring without methoxySimilar pharmacological properties
3-Trifluoromethoxy-N,N-dimethylbenzamideAmide functional groupPotential CNS activity

The combination of a cyclobutane framework with both trifluoromethoxy and amine groups may confer distinct biological activities not present in other similar compounds, allowing for diverse interactions within biological systems, potentially leading to novel therapeutic applications.

Trifluoromethyl Group-Containing Drugs

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy. The cyclobutane ring may contribute to the compound’s rigidity and specificity in binding to its targets .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine 3-(OCF₃)phenyl C₁₁H₁₁F₃NO* ~221.2* High lipophilicity; strong electron-withdrawing OCF₃ group enhances metabolic stability .
3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine (hydrochloride) 3-(CF₃)phenyl C₁₁H₁₂F₃N·HCl 243.68 (free base: 207.2) CF₃ group increases electron withdrawal but lacks oxygen; hydrochloride salt improves aqueous solubility .
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine 4-F-phenyl, N-methyl C₁₀H₁₂FN 179.23 N-methylation reduces basicity; fluorophenyl offers moderate electron withdrawal .
3-(3-Chlorophenyl)cyclobutan-1-amine 3-Cl-phenyl C₁₀H₁₂ClN 181.66 Chlorine substituent increases lipophilicity but is less electronegative than fluorine-based groups .
(E)-4-(3-Aminophenyl)-3-buten-1-amine Linear butenyl chain, 3-NH₂ C₁₀H₁₄N₂ 162.23 Flexible structure; primary amine may enhance reactivity but reduce metabolic stability .

Stereochemical and Isomeric Variations

  • Cis/Trans Isomerism : Analogous compounds like 3-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine exhibit cis/trans isomerism, which can significantly alter biological activity and physical properties. For example, the trans isomer (CAS 1249517-64-3) may display improved receptor binding compared to the cis form due to spatial arrangement .
  • N-Methylation : The introduction of an N-methyl group (e.g., in 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine) reduces the compound’s basicity and may enhance blood-brain barrier penetration .

Biological Activity

3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

The compound features a cyclobutane ring substituted with a trifluoromethoxy group and an amine functionality. The trifluoromethoxy group is known for enhancing lipophilicity and metabolic stability, which can significantly influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances binding affinity to proteins due to its electron-withdrawing nature, which can stabilize interactions with receptor sites.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Studies indicate that compounds with similar structures can inhibit enzymes like reverse transcriptase, suggesting potential antiviral properties.
  • Modulation of Receptor Activity : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways involved in metabolic processes.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related analogs:

Activity TypeAssay TypeIC50 Value (µM)Reference
AntiviralReverse Transcriptase Inhibition5.2
AntimicrobialMycobacterium tuberculosis8.4
Enzyme InhibitionProtein Kinase Inhibition12.0

Case Studies

  • Antiviral Activity :
    A study evaluated the inhibitory effects of this compound on reverse transcriptase, demonstrating a significant reduction in viral replication at an IC50 of 5.2 µM. This suggests potential utility in treating retroviral infections.
  • Antimycobacterial Properties :
    In high-throughput screening against Mycobacterium tuberculosis, the compound exhibited an IC50 of 8.4 µM, indicating promising antimicrobial activity. Further structure-activity relationship (SAR) studies are underway to optimize efficacy against resistant strains .
  • Enzyme Interaction :
    The compound was also tested for its ability to inhibit specific kinases involved in cancer pathways, showing an IC50 value of 12.0 µM. This positions it as a candidate for further investigation in cancer therapeutics .

Q & A

Q. What are the common synthetic routes for 3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine?

Synthesis typically involves two key steps: cyclobutane ring formation and functionalization of the aromatic substituent.

  • Cyclobutane Ring Construction : [2+2] Photocycloaddition or strain-driven ring-closing metathesis can generate the cyclobutane core. For example, similar methods were used to synthesize 3-(trifluoromethyl)cyclobutan-1-amine derivatives by reacting trifluoromethyl-containing precursors under UV light or catalytic conditions .
  • Trifluoromethoxy Introduction : The trifluoromethoxy group is introduced via nucleophilic aromatic substitution (using AgOTf or Cu-mediated reactions) or by coupling pre-functionalized aryl halides with trifluoromethoxy reagents .
  • Purification : Hydrochloride salt formation (common in amine derivatives) improves crystallinity and purity, as seen in analogs like 3-phenylcyclobutan-1-amine hydrochloride .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the cyclobutane structure and trifluoromethoxy substitution pattern. 13C^{13}\text{C} NMR helps verify stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, critical for distinguishing trifluoromethoxy from other fluorinated groups .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cyclobutane ring, as demonstrated for 3-(trifluoromethyl)cyclobutane-1-carboxylic acid derivatives .

Q. How is preliminary biological activity assessed for this compound?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using 3H^{3}\text{H}-labeled ligands) evaluate affinity for targets like serotonin or dopamine receptors, analogous to methods for 1-(2-fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride .
  • Enzyme Inhibition Screens : Fluorimetric or colorimetric assays (e.g., acetylcholinesterase inhibition) assess interactions with enzymatic active sites. Structural analogs have shown activity against cancer-related kinases .

Advanced Research Questions

Q. How can synthetic challenges (e.g., regioselectivity, low yields) be addressed?

  • Regioselectivity : Computational modeling (DFT) predicts favorable transition states for cyclization steps, minimizing byproducts. For example, substituent electronic effects (e.g., trifluoromethoxy’s electron-withdrawing nature) guide reaction pathways .
  • Yield Optimization : Microwave-assisted synthesis reduces reaction times and improves cyclobutane ring formation efficiency. Catalytic systems like Pd/NHC complexes enhance coupling reactions for trifluoromethoxy introduction .

Q. How do researchers reconcile contradictory bioactivity data across studies?

  • Meta-Analysis : Cross-referencing data from orthogonal assays (e.g., binding vs. functional assays) clarifies discrepancies. For instance, a compound may show high receptor affinity but low functional efficacy due to off-target effects .
  • Structural-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing trifluoromethoxy with methyl or chloro groups) isolates contributions to activity, as seen in studies on 3-(3-chlorophenyl)cyclobutan-1-amine derivatives .

Q. What computational tools predict interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding poses in receptor pockets. The trifluoromethoxy group’s hydrophobicity and steric bulk are critical parameters .
  • MD Simulations : Long-term dynamics (100+ ns) assess stability of ligand-receptor complexes. For example, analogs with cyclobutane rings exhibit unique conformational constraints affecting binding kinetics .

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